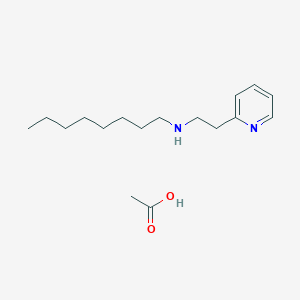
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one typically involves the reaction of phosphorus trichloride with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+RNH2+ROH→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation and phosphitylation reactions.
Salicyl chlorophosphite: Used as a phosphitylating agent for nucleosides and carbohydrates.
Uniqueness
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one is unique due to its specific ring structure containing phosphorus, oxygen, and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
91024-86-1 |
|---|---|
Molekularformel |
C3H4NO2P |
Molekulargewicht |
117.04 g/mol |
IUPAC-Name |
2,3-dihydro-1,3,2-oxazaphosphinin-4-one |
InChI |
InChI=1S/C3H4NO2P/c5-3-1-2-6-7-4-3/h1-2,7H,(H,4,5) |
InChI-Schlüssel |
OFTGYSITUUCTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COPNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)

silane](/img/structure/B14373206.png)

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)



![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)





